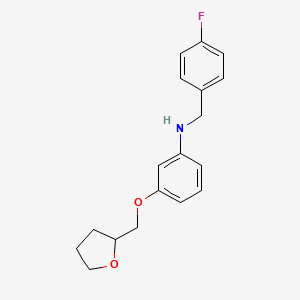

N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Description

Nomenclature and Identification

N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline carries the Chemical Abstracts Service registry number 1040681-26-2 and is systematically identified under multiple nomenclature systems. The International Union of Pure and Applied Chemistry designation for this compound is N-[(4-fluorophenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline, reflecting the modern preference for systematic naming conventions. The PubChem compound identification number assigned to this molecule is 46736351, providing a unique database identifier for computational and literature searches.

Alternative naming conventions include several synonymous forms that appear throughout chemical literature and commercial databases. The compound is also referenced as this compound in uppercase notation, and as N-[(4-fluorophenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline using contemporary systematic nomenclature. Commercial suppliers frequently utilize the identifier AKOS005301002 for catalog and inventory management purposes. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System format C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)F.

Historical Context of Discovery and Development

The development of this compound emerged within the broader context of fluorinated aromatic compound synthesis that gained prominence in the latter half of the twentieth century. Fluorocarbon chemistry experienced significant expansion as researchers recognized the unique properties imparted by carbon-fluorine bonds, including enhanced stability, altered electronic characteristics, and modified pharmacological profiles. The incorporation of fluorine atoms into organic molecules became a valuable strategy for medicinal chemists seeking to optimize drug properties and biological activity.

The specific synthesis and characterization of this compound reflects advances in synthetic methodologies that enabled the controlled introduction of both fluorinated benzyl groups and tetrahydrofuran-containing substituents onto aniline frameworks. The creation date recorded in chemical databases indicates initial structural characterization occurred in 2010, with subsequent modifications to the database entry extending through 2025. This timeline corresponds with the period of intensive development in fluorinated pharmaceutical intermediates and specialty chemical compounds designed for advanced synthetic applications.

Classification in Chemical Taxonomy

This compound belongs to the fundamental class of aromatic amines, specifically categorized as a substituted aniline derivative. Within the broader framework of organic chemistry classification, this compound represents a complex example of aromatic amine functionality with multiple heteroatom-containing substituents. The parent aniline structure provides the core aromatic amine framework, while the attached fluorobenzyl and tetrahydrofuran moieties introduce additional functional group diversity.

The fluorine substitution pattern classifies this molecule among organofluorine compounds, a category that has become increasingly important in pharmaceutical and materials science applications. The presence of the tetrahydrofuran ring system places the compound within the broader category of oxygen-containing heterocycles, specifically saturated furan derivatives. The combination of aromatic amine, fluoroaromatic, and cyclic ether functionalities creates a multifunctional molecule that bridges several important chemical classifications.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Primary Classification | Aromatic Amine | Aniline core structure |

| Functional Group Classification | Substituted Aniline | N-Substituted aromatic amine |

| Heteroatom Classification | Organofluorine Compound | Fluorine-containing benzyl group |

| Ring System Classification | Heterocyclic Compound | Tetrahydrofuran moiety |

| Substitution Pattern | Disubstituted Aniline | N-Benzyl and meta-ether substituents |

Structural Formula and Representation

The molecular structure of this compound encompasses a molecular formula of C₁₈H₂₀FNO₂ with a calculated molecular weight of 301.4 grams per mole. The compound exhibits a complex three-dimensional architecture featuring multiple rotatable bonds that contribute to conformational flexibility. The central aniline ring serves as the structural foundation, with substitution occurring at both the nitrogen atom and the meta position relative to the amino group.

The N-substituent consists of a 4-fluorobenzyl group, where the fluorine atom occupies the para position on the benzyl ring relative to the methylene carbon that connects to the aniline nitrogen. This substitution pattern creates specific electronic effects due to the electron-withdrawing nature of the fluorine atom. The meta-positioned ether linkage connects the aniline ring to a tetrahydro-2-furanylmethoxy group, introducing both conformational flexibility and additional hydrogen bonding capacity through the oxygen atoms.

The International Chemical Identifier representation InChI=1S/C18H20FNO2/c19-15-8-6-14(7-9-15)12-20-16-3-1-4-17(11-16)22-13-18-5-2-10-21-18/h1,3-4,6-9,11,18,20H,2,5,10,12-13H2 provides a systematic encoding of the molecular connectivity. The corresponding International Chemical Identifier Key PIVDPBZLACTZSC-UHFFFAOYSA-N offers a unique hash representation for database searches and computational applications.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₁₈H₂₀FNO₂ | Empirical composition |

| Molecular Weight | 301.4 g/mol | Calculated molecular mass |

| CAS Registry Number | 1040681-26-2 | Chemical identification number |

| PubChem CID | 46736351 | Database identifier |

| InChI Key | PIVDPBZLACTZSC-UHFFFAOYSA-N | Unique structural identifier |

| Rotatable Bonds | Multiple | Conformational flexibility |

| Hydrogen Bond Donors | 1 | Aniline nitrogen |

| Hydrogen Bond Acceptors | 3 | Fluorine, ether oxygens |

The three-dimensional molecular geometry reveals important spatial relationships between functional groups that influence both chemical reactivity and potential biological interactions. The aniline nitrogen adopts a slightly pyramidal geometry characteristic of aromatic amines, with the benzyl substituent introducing steric considerations that affect molecular conformation. The tetrahydrofuran ring maintains its characteristic envelope conformation, while the flexible methoxy linker allows for multiple conformational states that may be relevant for molecular recognition processes.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c19-15-8-6-14(7-9-15)12-20-16-3-1-4-17(11-16)22-13-18-5-2-10-21-18/h1,3-4,6-9,11,18,20H,2,5,10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVDPBZLACTZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₀FNO₂

- Molecular Weight : 301.36 g/mol

- CAS Number : 1040681-26-2

This compound features a fluorobenzyl group attached to a tetrahydro-2-furanylmethoxy group, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential as a pharmaceutical agent. Its applications in drug discovery focus on:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer drug .

- Antimicrobial Properties : Research indicates potential antimicrobial activity, which could lead to the development of new antibiotics .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials:

- Polymer Synthesis : It can serve as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and functionality .

Biological Research

In biological research, this compound is explored for various applications:

- Proteomics : The compound is used in proteomic studies to investigate protein interactions and functions due to its ability to modify amino acids selectively .

- Enzyme Inhibition Studies : Its structural characteristics enable it to act as an inhibitor for specific enzymes, which can be pivotal in understanding metabolic pathways and developing enzyme-targeted therapies .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, showcasing its potential as a lead compound in antibiotic development. The study emphasized the need for further optimization of the molecular structure to enhance bioavailability and reduce toxicity.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the tetrahydrofuranylmethoxy group can influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline and its analogues:

Key Observations:

Substituent Position and Electronic Effects: The 4-fluorobenzyl group in the target compound provides para-substitution, minimizing steric hindrance compared to ortho-substituted analogues (e.g., 2-fluorobenzyl in ). This may enhance binding affinity in target proteins.

Functional Group Variations: Replacement of the tetrahydrofuranmethoxy group with a thiazole ring (as in ) introduces aromaticity and hydrogen-bonding capability, critical for cholesteryl ester transfer (CET) inhibition. The isopropylphenoxypropyl chain in adds bulk, likely reducing metabolic stability but increasing steric hindrance.

Synthetic Yields and Methods :

Biological Activity

N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is a synthetic organic compound classified as an aniline derivative. Its chemical structure includes a fluorobenzyl group and a tetrahydrofuranylmethoxy group, which contribute to its unique properties and potential biological activities. This compound has garnered interest in medicinal chemistry for its possible applications in drug development and as an intermediate in synthesizing more complex organic molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the fluorobenzyl group may enhance binding affinity, while the tetrahydrofuranylmethoxy group can influence solubility and bioavailability. Research indicates that this compound may exhibit inhibitory effects on certain protein tyrosine kinases, which are crucial in various signaling pathways related to cell growth and differentiation.

Research Findings

- Protein Tyrosine Kinase Inhibition : Studies have shown that compounds similar to this compound can inhibit protein tyrosine kinases such as EGFr and c-erbB-2, which are implicated in cancer progression. These findings suggest that this compound could serve as a lead for developing anti-cancer agents targeting these pathways .

- Enzyme Interaction Studies : Preliminary assays indicate that the compound can interact with various enzymes, potentially affecting metabolic pathways. The specific interactions and their biological implications are areas of ongoing research .

- Toxicology and Metabolism : Investigations into the metabolism of related compounds have highlighted potential toxicological concerns, particularly regarding their environmental impact. For instance, studies on 4-fluoroaniline derivatives have revealed dose-dependent metabolic pathways in organisms like earthworms, indicating possible biotransformation processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Protein Kinase Inhibition | Demonstrated significant inhibition of EGFr by related compounds, suggesting potential therapeutic applications in oncology. |

| Study B | Environmental Impact | Examined the metabolism of 4-fluoroaniline in earthworms, revealing pathways that could affect soil health and ecosystem dynamics. |

| Study C | Enzyme Interaction | Assessed the binding affinity of this compound to various enzymes, indicating potential for drug development. |

Structural Comparison

This compound can be compared with other aniline derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | Similar backbone with different substitutions | Potentially lower activity against protein kinases |

| N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)acetamide | Acetamide substitution instead of aniline | Different pharmacological profile; less focus on kinase inhibition |

Unique Properties

The unique arrangement of functional groups in this compound imparts distinct chemical and physical properties that may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline, and how is yield optimized?

- Methodological Answer : The compound is typically synthesized via multi-step alkylation and coupling reactions. For example, a reductive N-alkylation approach using primary amines and aldehydes/ketones with borazane (BH₃·NH₃) as a reducing agent can achieve moderate yields (~55%) under mild conditions (40°C, 12 hours) . Optimization involves controlling stoichiometry, solvent selection (e.g., THF or ethanol), and catalyst choice (e.g., titanium-based catalysts for regioselective hydroaminoalkylation) .

Q. How is structural characterization performed for this compound, and what spectral markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. Key markers include:

- ¹H-NMR : Aromatic protons (δ ~6.8–7.5 ppm), fluorobenzyl CH₂ (δ ~4.3–4.5 ppm), and tetrahydrofuran methoxy protons (δ ~3.5–4.0 ppm). Splitting patterns (e.g., doublets for fluorinated aryl groups) confirm substitution .

- ¹³C-NMR : Signals for the fluorobenzyl carbon (δ ~130–135 ppm) and tetrahydrofuran oxygen-bearing carbons (δ ~65–75 ppm) .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include removing byproducts from incomplete alkylation or oxidation. Purification strategies:

- Flash chromatography with gradients of petroleum ether/ethyl acetate (50:1 to 10:1) .

- Bulb-to-bulb distillation under high vacuum (1 × 10⁻³ mbar) to isolate thermally stable fractions .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving the tetrahydrofuran methoxy group?

- Methodological Answer : The electron-donating methoxy group enhances nucleophilicity at the ortho/para positions of the aniline ring. Steric hindrance from the tetrahydrofuran moiety directs substitutions to less hindered sites. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., competitive reactions with electrophiles) quantify regioselectivity .

Q. What analytical discrepancies arise when comparing HPLC purity data with NMR integration, and how are they resolved?

- Methodological Answer : Discrepancies often stem from UV-inactive impurities (e.g., salts) in HPLC or overlapping NMR signals. Resolution strategies:

- Multi-detector HPLC (UV/ELSD/MS) for comprehensive impurity profiling.

- 2D-NMR techniques (HSQC, HMBC) to deconvolute signal overlaps .

Q. How can catalytic systems be tailored to improve enantiomeric excess in derivatives of this compound?

- Methodological Answer : Chiral ligands (e.g., BINOL or Salen complexes) paired with transition metals (Ti, Ru) can induce asymmetry. For example, titanium-catalyzed hydroaminoalkylation achieves >85% ee by optimizing ligand-metal coordination geometry and reaction temperature .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the tetrahydrofuran moiety under acidic conditions. How should researchers validate degradation pathways?

- Methodological Answer : Stability studies using:

- pH-dependent NMR kinetics : Monitor ring-opening at δ ~2.5–3.5 ppm (protonation of oxygen).

- LC-MS/MS : Identify degradation products (e.g., diols or carbonyl compounds) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting biological activity of derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., cholesteryl ester transfer protein) and QSAR models to correlate substituent effects (e.g., fluorobenzyl vs. methoxy groups) with inhibitory activity . Validate with enzymatic assays (e.g., CETP inhibition IC₅₀ measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.